4,4,6-Trimethyl-2-nonyl-1,3-dioxane
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Overview
Description
4,4,6-Trimethyl-2-nonyl-1,3-dioxane is an organic compound with the molecular formula C16H32O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its unique structural features, which include three methyl groups and a nonyl chain attached to the dioxane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trimethyl-2-nonyl-1,3-dioxane typically involves the condensation of appropriate aldehydes or ketones with diols in the presence of acid catalysts. One common method is the reaction of 4,4,6-trimethyl-2-nonanol with formaldehyde under acidic conditions to form the dioxane ring .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of zeolite catalysts has been explored to optimize the reaction conditions and improve selectivity .
Chemical Reactions Analysis
Types of Reactions: 4,4,6-Trimethyl-2-nonyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring into more saturated forms.
Substitution: The methyl and nonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated dioxane derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
4,4,6-Trimethyl-2-nonyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-2-nonyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,4,6-Trimethyl-1,3-dioxane: Shares a similar dioxane ring structure but lacks the nonyl chain.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another dioxane derivative with different substituents
Uniqueness: 4,4,6-Trimethyl-2-nonyl-1,3-dioxane is unique due to its specific combination of methyl and nonyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
5420-39-3 |
---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-nonyl-1,3-dioxane |
InChI |
InChI=1S/C16H32O2/c1-5-6-7-8-9-10-11-12-15-17-14(2)13-16(3,4)18-15/h14-15H,5-13H2,1-4H3 |
InChI Key |
QYDJHALLCQLSOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1OC(CC(O1)(C)C)C |
Origin of Product |
United States |
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